molecular formula C18H30O3 B13720508 10,12,15-Octadecatrienoic acid, 9-hydroxy-

10,12,15-Octadecatrienoic acid, 9-hydroxy-

Cat. No.: B13720508
M. Wt: 294.4 g/mol
InChI Key: RIGGEAZDTKMXSI-UHFFFAOYSA-N
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Description

9(S)-Hydroxy-10,12,15-octadecatrienoic acid, commonly known as 9(S)-HOTrE, is a hydroxylated fatty acid derived from linolenic acid. It is a member of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. These compounds play significant roles in various biological processes, including inflammation, immunity, and cell signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(S)-Hydroxy-10,12,15-octadecatrienoic acid typically involves the enzymatic oxidation of linolenic acid. The process can be carried out using lipoxygenase enzymes, which catalyze the addition of molecular oxygen to linolenic acid, resulting in the formation of 9(S)-HOTrE. The reaction conditions generally include:

    Substrate: Linolenic acid

    Enzyme: Lipoxygenase

    Solvent: Aqueous buffer solution

    Temperature: 25-37°C

    pH: 7.0-8.0

Industrial Production Methods

In an industrial setting, the production of 9(S)-Hydroxy-10,12,15-octadecatrienoic acid can be scaled up using bioreactors. The process involves:

    Fermentation: Utilizing microorganisms that express lipoxygenase enzymes.

    Extraction: Isolating the product from the fermentation broth using organic solvents.

    Purification: Employing chromatographic techniques to obtain high-purity 9(S)-HOTrE.

Chemical Reactions Analysis

Types of Reactions

9(S)-Hydroxy-10,12,15-octadecatrienoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of keto derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Esterification: Carboxylic acids and acid catalysts like sulfuric acid (H₂SO₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Keto derivatives such as 9-keto-10,12,15-octadecatrienoic acid.

    Reduction: Saturated fatty acids.

    Esterification: Fatty acid esters.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

9(S)-Hydroxy-10,12,15-octadecatrienoic acid has diverse applications in scientific research:

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its role in cell signaling and inflammatory responses.

    Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of bio-based lubricants and surfactants.

Mechanism of Action

The mechanism of action of 9(S)-Hydroxy-10,12,15-octadecatrienoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It binds to peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors.

    Pathways: It modulates the expression of genes involved in inflammation and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 9(S)-Hydroxy-10,12-octadecadienoic acid (9(S)-HODE)
  • 13(S)-Hydroxy-9,11-octadecadienoic acid (13(S)-HODE)
  • 12(S)-Hydroxy-5,8,10,14-eicosatetraenoic acid (12(S)-HETE)

Uniqueness

9(S)-Hydroxy-10,12,15-octadecatrienoic acid is unique due to its specific hydroxylation pattern and its role in modulating inflammatory responses. Unlike other hydroxylated fatty acids, 9(S)-HOTrE has a distinct impact on cell signaling pathways, making it a valuable compound for research in inflammation and lipid metabolism.

Properties

IUPAC Name

9-hydroxyoctadeca-10,12,15-trienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14,17,19H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGGEAZDTKMXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC(CCCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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